N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a tetrahydrothiopyran ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the reduction of a pyridine derivative or the cyclization of an appropriate amine.
Introduction of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Coupling with the Chlorinated Phenyl Group: The final step involves coupling the piperidine intermediate with the chlorinated phenyl group through an oxalamide linkage. This is typically achieved using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other materials with specialized properties.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-methylphenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the tetrahydrothiopyran ring, which may affect its biological activity and chemical properties.
N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide, potentially altering its reactivity and interactions.
Uniqueness
The presence of the tetrahydrothiopyran ring and the specific oxalamide linkage in N1-(3-chloro-4-methylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide distinguishes it from other similar compounds. These structural features may confer unique properties, such as enhanced stability, specific binding affinities, or distinct reactivity patterns, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2S/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKRTQZTGFZCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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